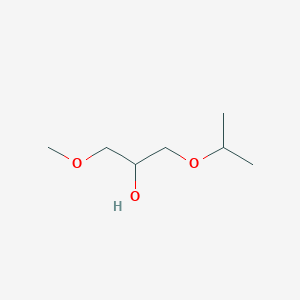
1-Methoxy-3-(propan-2-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(propan-2-yloxy)propan-2-ol is an organic compound with the molecular formula C7H16O3. It is a secondary alcohol and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(propan-2-yloxy)propan-2-ol can be synthesized through the reaction of 1-methoxypropan-2-ol with propylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the opening of the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(propan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-3-(propan-2-yloxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a solvent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methoxy-3-(propan-2-yloxy)propan-2-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties and reactivity of the compounds it interacts with. The specific pathways and targets depend on the context of its use, such as in biochemical assays or organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol:
Dipropylene glycol methyl ether: Another related compound with similar applications in industry and research.
Uniqueness
1-Methoxy-3-(propan-2-yloxy)propan-2-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as both a solvent and a reagent in various reactions makes it versatile and valuable in multiple fields .
Properties
CAS No. |
53146-34-2 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-6(2)10-5-7(8)4-9-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
OSPAIDSTZHWQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


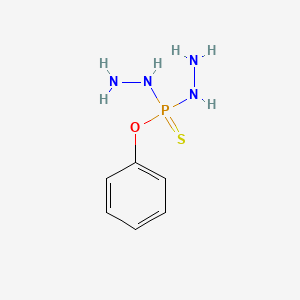
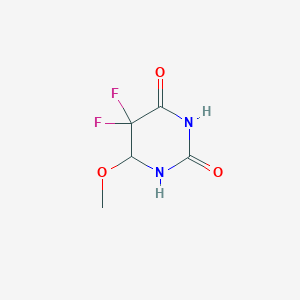
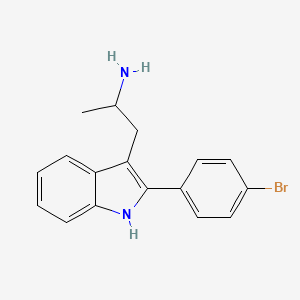

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
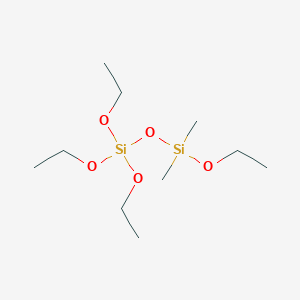
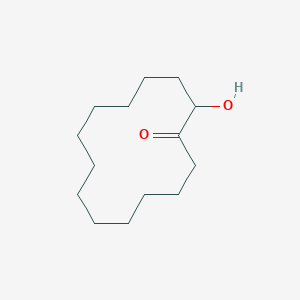
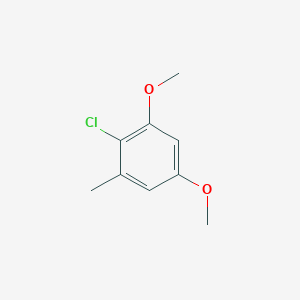
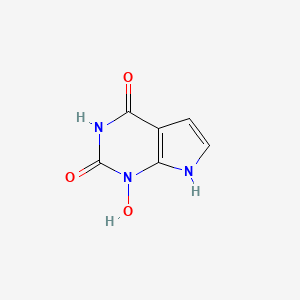
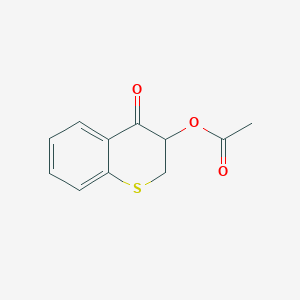
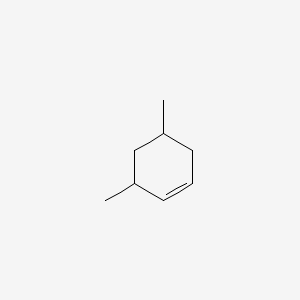

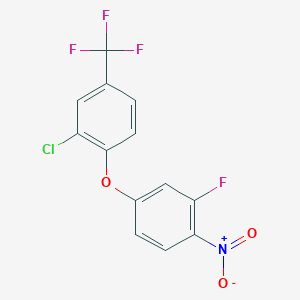
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
